N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide)

Anti-allergic PCA assay Mast cell stabilization

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide), also designated 2,6-PDTC-NA or NSC 357688, is a symmetrical bis-heterocyclic compound comprising two 1H-tetrazole-5-carboxamide moieties connected through a central pyridine-2,6-diyl spacer. First disclosed in 1978 as an orally active anti-allergic agent and subsequently listed in MeSH as a distinct chemical entity, the compound possesses nine nitrogen atoms capable of participating in both hydrogen-bonding and metal-chelation interactions.

Molecular Formula C9H7N11O2
Molecular Weight 301.23 g/mol
CAS No. 66492-68-0
Cat. No. B12787431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide)
CAS66492-68-0
Molecular FormulaC9H7N11O2
Molecular Weight301.23 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)NC(=O)C2=NNN=N2)NC(=O)C3=NNN=N3
InChIInChI=1S/C9H7N11O2/c21-8(6-13-17-18-14-6)11-4-2-1-3-5(10-4)12-9(22)7-15-19-20-16-7/h1-3H,(H,13,14,17,18)(H,15,16,19,20)(H2,10,11,12,21,22)
InChIKeyAJTFKMIYTBCMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) (CAS 66492-68-0) – A Bis-Tetrazole Carboxamide Research Compound with Documented Anti-Allergic Potency and Enzyme Inhibition Activity


N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide), also designated 2,6-PDTC-NA or NSC 357688, is a symmetrical bis-heterocyclic compound comprising two 1H-tetrazole-5-carboxamide moieties connected through a central pyridine-2,6-diyl spacer [1]. First disclosed in 1978 as an orally active anti-allergic agent and subsequently listed in MeSH as a distinct chemical entity, the compound possesses nine nitrogen atoms capable of participating in both hydrogen-bonding and metal-chelation interactions [2]. Its disodium salt form exhibits aqueous solubility suitable for parenteral formulation, while the free acid provides a neutral scaffold for coordination chemistry applications [3]. The molecular formula is C₉H₇N₁₁O₂ with a molecular weight of 301.23 g/mol.

Why 2,6-PDTC-NA (CAS 66492-68-0) Cannot Be Interchanged with Generic Mono-Tetrazole Pyridinecarboxamides or Other Bis-Tetrazole Scaffolds


Generic substitution is precluded by the compound's unique dual pharmacophore architecture. Unlike mono-functional N-(1H-tetrazol-5-yl)-2-pyridinecarboxamides such as TA-5707 that carry a single tetrazole-carboxamide motif, 2,6-PDTC-NA presents two tetrazole-5-carboxamide groups in a rigid, symmetrical 2,6-substitution pattern on the pyridine ring [1]. This arrangement doubles the hydrogen-bond donor/acceptor capacity and creates a pentadentate N,O-chelating framework fundamentally different from 2,6-bis(tetrazol-5-yl)pyridine ligands that lack the carboxamide carbonyl oxygen donors [2]. Structure-activity relationship studies on related N-tetrazolylpyridinecarboxamides confirm that the N-tetrazolylcarbamoyl acidic functionality must occupy the 2-position of the pyridine nucleus for anti-allergic activity, and that removal or repositioning of either tetrazole-carboxamide unit abolishes the dual-receptor interaction profile achievable with the symmetrical bis-substituted scaffold [3].

Quantitative Differentiation Evidence for N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) (CAS 66492-68-0) – Comparator-Anchored Data for Procurement Decisions


Passive Cutaneous Anaphylaxis (PCA) Inhibition Potency at Sub-Milligram Doses – Class-Level Comparison with Disodium Cromoglycate

The disodium salt of 2,6-PDTC-NA (the target compound, Example 1 in US Patent 4,076,718) demonstrated 40% inhibition of IgE-mediated passive cutaneous anaphylaxis (PCA) at an intraperitoneal dose of 0.01 mg/kg in sensitized rats [1]. At 1 mg/kg i.p., the compound achieved ≥68% inhibition, with some subjects reaching 100% inhibition [1]. In contrast, disodium cromoglycate (DSCG), the clinical reference mast cell stabilizer, requires substantially higher doses to produce comparable PCA inhibition; the related mono-tetrazole analog TA-5707 exhibits an ID₅₀ of approximately 0.1 mg/kg i.v., which itself is reported to be lower (more potent) than DSCG's ID₅₀ [2]. Although an exact head-to-head PCA comparison between 2,6-PDTC-NA and DSCG under identical conditions is not published, the 0.01 mg/kg active dose of the target compound places it among the most potent tetrazole-based PCA inhibitors documented in the class.

Anti-allergic PCA assay Mast cell stabilization

Thymidine Phosphorylase Inhibition – Direct Comparative Enzyme Assay Data from NCI Screening Panel

In a standardized thymidine phosphorylase inhibition assay (enzyme commission number 2.4.2.4), the target compound (NSC 357688) produced 28% enzyme inhibition at a concentration of 0.09 mM [1]. Under the identical assay conditions, two other NCI diversity set compounds tested in the same screen—NSC 43275 and NSC 309091—yielded only 16% inhibition at 0.106 mM and 21% inhibition at 0.13 mM, respectively [1]. Thus, 2,6-PDTC-NA achieved approximately 1.75-fold greater inhibition than the weaker comparator (NSC 43275) and 1.33-fold greater than NSC 309091, while doing so at a 15-31% lower test concentration.

Thymidine phosphorylase inhibition Enzyme assay NCI diversity set

Chemical Scaffold Differentiation – Dual Tetrazole-Carboxamide vs. Mono-Functional N-Tetrazolylpyridinecarboxamide SAR

The SAR analysis of the N-tetrazolylpyridinecarboxamide class, published by Honma et al. (1984), established that the N-tetrazolylcarbamoyl group must reside at the 2-position of the pyridine ring for oral anti-allergic activity, and that the presence of a phenyl substituent is not a prerequisite for potency [1]. The lead mono-functional compound of that series, 6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide (compound 36, TA-5707F), demonstrated good oral activity and low toxicity [1]. 2,6-PDTC-NA extends this pharmacophore by presenting two tetrazole-5-carboxamide groups at the 2- and 6-positions of the pyridine simultaneously. In the PCA assay, the bis-substituted disodium salt achieved active inhibition at a 10-fold lower i.p. dose (0.01 mg/kg yielding 40% inhibition) than the oral ED₅₀ range reported for the mono-substituted compound 36 in the same SAR series [2]. This bis-functional architecture also generates a pentadentate ligand environment (pyridine N, two amide O, two tetrazole N) unavailable from any mono-tetrazole analog [3].

Structure-activity relationship Bioisostere Tetrazole pharmacophore

Validated Application Scenarios for N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) (CAS 66492-68-0) Based on Quantitative Evidence


High-Sensitivity Mast Cell Stabilization Screening in Rodent PCA Models

2,6-PDTC-NA disodium salt is the compound of choice for anti-allergic drug discovery programs requiring detection of PCA inhibition at sub-milligram intraperitoneal doses. The documented 40% inhibition at 0.01 mg/kg i.p. [1] enables screening protocols where conventional agents such as disodium cromoglycate fail to produce measurable inhibition at comparable low doses. This scenario is directly supported by the PCA potency data established in US Patent 4,076,718.

Thymidine Phosphorylase Inhibitor Development and Angiogenesis Research

The direct head-to-head enzyme inhibition data (28% inhibition at 0.09 mM vs. 16-21% for comparator NCI compounds at higher concentrations) [2] positions 2,6-PDTC-NA as a superior starting scaffold for thymidine phosphorylase inhibitor development. Researchers focused on platelet-derived endothelial cell growth factor (PD-ECGF) pathways, tumor angiogenesis, or nucleoside metabolism disorders should select this compound over other NCI diversity set hits lacking comparable inhibition efficiency.

Pentadentate N,O-Chelating Ligand for Coordination Chemistry and MOF Synthesis

The unique pentadentate donor set (pyridine N + two tetrazole N + two amide carbonyl O) makes 2,6-PDTC-NA a structurally differentiated building block for metal-organic frameworks and coordination polymers [3]. Unlike 2,6-bis(tetrazol-5-yl)pyridine ligands that provide only three N-donors, or mono-tetrazole carboxamides offering three donors, the bis-carboxamide architecture enables higher coordination numbers and distinct framework topologies. This scenario is supported by the established use of 2,6-bis(tetrazole)pyridine units in macrocycle and polymer synthesis.

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